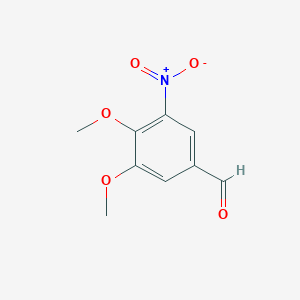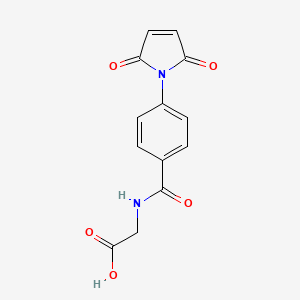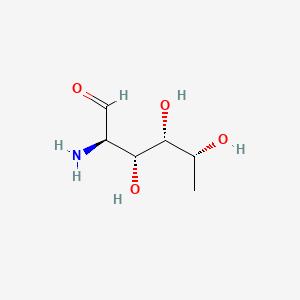
DIMBOA glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-DIMBOA glucoside is a DIMBOA glucoside.
Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds in Plants
- DIMBOA glucoside, found in maize, is converted to its aglycone form upon tissue damage, exhibiting significant biological activity against various organisms. The glucoside itself is almost biologically inactive. This conversion and activity play a crucial role in plant defense mechanisms (Larsen & Christensen, 2000).
Impact on Electron Transport
- In maize, DIMBOA affects electron transport in both mitochondria and chloroplasts, highlighting its biochemical influence within plant cells. The glucoside form of DIMBOA does not have this inhibitory effect, which underscores the biological significance of the conversion from glucoside to aglycone (Massardo et al., 1994).
Influence of Light on DIMBOA-glucoside
- The concentration of this compound in wheat is affected by light intensity, with levels being inversely related to light intensity. This suggests environmental factors significantly influence the presence of this compound in plants (Åhman & Johansson, 1994).
Role in Plant Defense
- This compound contributes to plant defense, as shown in studies on maize and wheat. This compound, particularly when converted to its aglycone form, serves as a deterrent and toxic agent against pests like aphids, thereby playing a crucial role in the plant's natural defense system (Argandoña et al., 1983).
Interaction with Insects and Herbivores
- Insects and herbivores have evolved strategies to detoxify or circumvent the defenses posed by this compound in plants. Some species metabolize DIMBOA to avoid its toxic effects, showcasing an evolutionary arms race between plants and their consumers (Wouters et al., 2014).
Effects on ATP Synthesis
- Hydroxamic acids like this compound inhibit ATP synthesis in chloroplasts, demonstrating their potential impact on fundamental cellular processes in plants (Queirolo et al., 1981).
Eigenschaften
Molekularformel |
C15H19NO10 |
|---|---|
Molekulargewicht |
373.31 g/mol |
IUPAC-Name |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
InChI-Schlüssel |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















